(5-Chloro-6-(3-chlorophenyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-6-(3-chlorophenyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with chlorine atoms. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(3-chlorophenyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boric acid or its derivatives. One common method includes the reaction of 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions often require a controlled environment to ensure the stability of the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid derivative is synthesized in situ and then coupled with various aryl halides. The process is optimized for high yield and purity, often involving automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-(3-chlorophenyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
(5-Chloro-6-(3-chlorophenyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (5-Chloro-6-(3-chlorophenyl)pyridin-3-yl)boronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boronic acid group facilitates the transfer of an aryl group to a palladium catalyst, which then couples with an aryl halide to form a new carbon-carbon bond . This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond.
Transmetalation: The boronic acid transfers the aryl group to the palladium.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the chlorine substituents.
3-Chlorophenylboronic Acid: Contains a chlorophenyl group but lacks the pyridine ring.
5-Chloro-3-pyridineboronic Acid: Similar pyridine structure with a single chlorine substituent.
Uniqueness
(5-Chloro-6-(3-chlorophenyl)pyridin-3-yl)boronic acid is unique due to the presence of both chlorine substituents and the boronic acid group, which enhances its reactivity and versatility in various chemical reactions. This combination allows for selective functionalization and the formation of complex molecular architectures .
Properties
Molecular Formula |
C11H8BCl2NO2 |
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Molecular Weight |
267.9 g/mol |
IUPAC Name |
[5-chloro-6-(3-chlorophenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H8BCl2NO2/c13-9-3-1-2-7(4-9)11-10(14)5-8(6-15-11)12(16)17/h1-6,16-17H |
InChI Key |
JGGMHBUQWBSSCP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2=CC(=CC=C2)Cl)Cl)(O)O |
Origin of Product |
United States |
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